molecular formula C15H14N2O B13097563 2-isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone CAS No. 524919-41-3

2-isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone

Cat. No.: B13097563
CAS No.: 524919-41-3
M. Wt: 238.28 g/mol
InChI Key: HJADGCWTRKFWIP-UHFFFAOYSA-N
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Description

2-Isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone is a synthetic chemical compound based on the 3(2H)-pyridazinone scaffold, a structure recognized in medicinal chemistry for its diverse pharmacological potential. This compound is provided for research purposes to investigate its biological activities and mechanisms of action. The 3(2H)-pyridazinone core is a privileged structure in drug discovery, with documented derivatives exhibiting significant anti-inflammatory and anti-proliferative properties. Scientific studies on related pyridazinone compounds have demonstrated their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, a key pathway in the inflammatory response . Furthermore, pyridazinone derivatives have shown promising anti-proliferative effects against human cancer cell lines, such as HCT116 colon carcinoma cells, with some compounds exhibiting IC50 values comparable to reference drugs like daunorubicin . The specific substitution pattern of this compound, featuring an isopropyl group and a phenylethynyl moiety, is designed to explore structure-activity relationships (SAR) and optimize interactions with potential biological targets. Researchers are investigating this and similar compounds as tools for probing inflammatory pathways and oncogenic cell proliferation. This product is intended for in vitro research only. It is not approved for human or veterinary use, nor for diagnostic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

524919-41-3

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

6-(2-phenylethynyl)-2-propan-2-ylpyridazin-3-one

InChI

InChI=1S/C15H14N2O/c1-12(2)17-15(18)11-10-14(16-17)9-8-13-6-4-3-5-7-13/h3-7,10-12H,1-2H3

InChI Key

HJADGCWTRKFWIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C=CC(=N1)C#CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclization and Core Formation

The pyridazinone ring system is typically formed by cyclization of suitable hydrazine derivatives with 1,4-dicarbonyl compounds or their equivalents. The reaction conditions are mild and can be carried out in solvents such as acetic acid or sulfuric acid mixtures. For example, heating this compound in a mixture of sulfuric acid and acetic acid facilitates ring closure and purification steps.

Introduction of the Phenylethynyl Group

The phenylethynyl substituent at the 6-position is commonly introduced by palladium-catalyzed Sonogashira-type cross-coupling reactions. This involves coupling a halogenated pyridazinone intermediate with phenylacetylene under catalytic conditions using palladium acetate and copper co-catalysts. The reaction is typically conducted in solvents like tetrahydrofuran, dioxane, or acetonitrile at ambient or elevated temperatures.

Use of Bases and Additives

The preparation often requires the presence of organic bases such as N-ethyl-N,N-diisopropylamine to facilitate the coupling reaction and to neutralize acidic byproducts. The reaction temperature is flexible and can range from ambient to reflux conditions depending on the solvent and catalyst system used.

Multi-Step Synthesis with Purification

The synthesis may involve multiple steps, including:

  • Step 1: Preparation of halogenated pyridazinone precursor.
  • Step 2: Coupling with phenylacetylene.
  • Step 3: Cyclization and final ring closure.
  • Step 4: Purification by recrystallization or chromatography.

Each step is optimized for yield and purity, with reaction conditions (solvent, temperature, catalysts) carefully controlled.

Reaction Conditions and Solvents

Step Solvent Options Temperature Range Catalysts/Additives Notes
Cyclization Sulfuric acid, Acetic acid Ambient to reflux None or acid catalyst Ring closure step
Cross-Coupling Dioxane, THF, Acetonitrile, DMF Ambient to 80°C Pd(OAc)2, CuI, N-ethyl-N,N-diisopropylamine Sonogashira coupling conditions
Purification Methanol, Ethanol, Chloroform Room temperature None Recrystallization or filtration

Alternative Synthetic Routes

Some patents and research articles suggest alternative synthetic routes involving:

  • Direct coupling of aminopyrimidine derivatives with phenylethynyl reagents.
  • Use of different halogenated intermediates to improve regioselectivity.
  • Employing oxidative cyclization methods under oxygen atmosphere for heterocycle formation, though these are less common for this specific compound.

Summary Table of Preparation Methods

Method No. Key Step Reagents/Conditions Yield (%) Reference
1 Cyclization in sulfuric/acetic acid 2-isopropyl-6-(phenylethynyl) precursor, H2SO4/AcOH ~80
2 Sonogashira coupling Pd(OAc)2, CuI, N-ethyl-N,N-diisopropylamine, THF 70-85
3 Multi-step synthesis with purification Sequential halogenation, coupling, cyclization 75-85
4 Oxidative cyclization (alternative) O2 atmosphere, acetic acid, Pd catalyst 70-75

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the isopropyl or phenylethynyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMSO for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 2-isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction pathways or disruption of cellular processes essential for disease progression.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural and Physicochemical Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Structural Features Solubility (Experimental/Calculated)
2-Isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone Isopropyl (2), Phenylethynyl (6) ~283.3* Extended conjugation via ethynyl linker; steric bulk from isopropyl group Not reported (predicted low aqueous solubility)
6-Phenylpyridazin-3(2H)-one (PPD) Phenyl (6) 172.18 Planar phenyl ring (dihedral angle: 18.0° with pyridazinone core) Soluble in DMSO; poor in water
Zardaverine 4-Difluoromethoxy-3-methoxyphenyl (6) 280.22 Electron-withdrawing groups enhance PDE4D binding; three conformational states in PDE4D Low aqueous solubility (crystallizes in P121/n1 space group)
Emorfazone 4-Ethoxy-2-methyl-5-morpholino 281.3* Morpholino and ethoxy groups improve bioavailability and anti-inflammatory activity Moderate solubility in polar solvents

*Calculated based on molecular formula.

Crystallographic and Intermolecular Interactions

  • Dihedral Angles: PPD: 18.0° between phenyl and pyridazinone . Declomezine (6-(3,5-dichloro-4-methylphenyl)-3(2H)-pyridazinone): 8.6° . Target Compound: The phenylethynyl group likely increases torsional flexibility, reducing planarity and altering crystal packing compared to PPD or Zardaverine.
  • Hydrogen Bonding: Zardaverine forms N1-H1···O3 hydrogen bonds (1.887 Å) to stabilize dimers . The target compound’s isopropyl group may disrupt similar interactions, favoring monomeric states in solution.

Biological Activity

2-Isopropyl-6-(phenylethynyl)-3(2H)-pyridazinone, a compound classified within the pyridazinone family, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound's structure is characterized by the presence of a pyridazinone ring system with isopropyl and phenylethynyl substituents. The molecular formula is C13H13N3OC_{13}H_{13}N_3O with a molecular weight of 227.26 g/mol. This unique substitution pattern is believed to influence its biological activity significantly.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including the modulation of protein tyrosine kinases (PTKs) which are critical in cancer progression.
  • Antimicrobial Activity : Preliminary studies suggest its efficacy against certain bacterial strains, indicating possible applications in treating infections.
  • Neuroprotective Effects : Investigations into its neuroprotective properties suggest it may mitigate neurodegenerative processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Protein Tyrosine Kinase Inhibition : The compound acts as an inhibitor of various PTKs, which play a pivotal role in cell signaling pathways associated with growth and differentiation. This inhibition can lead to reduced tumor growth and metastasis.
  • Cholinesterase Reactivation : Research has indicated that derivatives of pyridazinones can act as reactivators for cholinesterase enzymes inhibited by organophosphates, suggesting potential applications in neuropharmacology.

Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer properties of this compound against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM across different cell types.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)25

Antimicrobial Activity

In antimicrobial studies, the compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Neuroprotective Effects

A neuropharmacological study indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. It was found to reduce reactive oxygen species (ROS) levels and enhance cell viability in neuronal cultures subjected to oxidative stress.

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